molecular formula C12H11ClO3 B14371107 (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one CAS No. 91478-24-9

(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one

Cat. No.: B14371107
CAS No.: 91478-24-9
M. Wt: 238.66 g/mol
InChI Key: BVGNFJBMPNFDNU-JQWIXIFHSA-N
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Description

(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an acetyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-chlorobenzaldehyde with a chiral oxirane in the presence of a Lewis acid catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-2-oxolane carboxylic acid.

    Reduction: 4-(4-chlorophenyl)-2-oxolane-4-ol.

    Substitution: 4-(4-substituted phenyl)-2-oxolane derivatives.

Scientific Research Applications

(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4-Acetyl-5-phenyl-oxolan-2-one
  • (4R,5R)-4-Acetyl-5-(4-fluorophenyl)oxolan-2-one
  • (4R,5R)-4-Acetyl-5-(4-bromophenyl)oxolan-2-one

Uniqueness

(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

91478-24-9

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

(4R,5R)-4-acetyl-5-(4-chlorophenyl)oxolan-2-one

InChI

InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m0/s1

InChI Key

BVGNFJBMPNFDNU-JQWIXIFHSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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